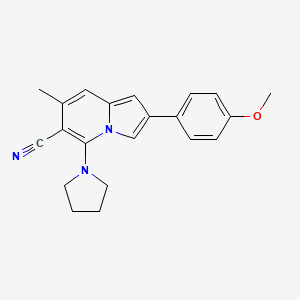

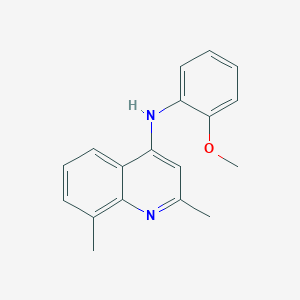

![molecular formula C17H14F3N5O2 B5604820 2-(4-morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5604820.png)

2-(4-morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Triazolopyrimidine derivatives, such as the one , are synthesized through several routes. An efficient solid-phase one-port synthesis method has been developed for creating novel triazolopyrimidine derivatives from biologically active morpholinone amine, yielding compounds with promising antimicrobial activities (Prajapati, Vilapara, & Naliapara, 2014). Another synthesis method involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with acrylonitrile derivatives and various 1,3-dicarbonyl compounds to produce 2-trifluoromethyl-[1,2,4]triazolo[1,5-a] pyrimidine derivatives (Zohdi, 1997).

Molecular Structure Analysis

The crystal structure and spectroscopic characterization of triazolopyrimidine derivatives have been extensively studied. For example, the novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized, and its structure was characterized by X-ray single crystal diffraction and a variety of selected spectroscopic techniques. Hirshfeld surface analysis and DFT calculations were also conducted to understand the molecular interactions and properties (Lahmidi et al., 2019).

Chemical Reactions and Properties

Triazolopyrimidine derivatives undergo various chemical reactions, leading to the formation of diverse supramolecular synthons in the solid state. The electronic and intermolecular interactional characteristics of substituents at specific positions on the triazolopyrimidine core influence the compound's crystal structures by forming diverse supramolecular synthons (Chai et al., 2019).

Physical Properties Analysis

The physical properties of triazolopyrimidine derivatives, including their crystalline structure and supramolecular assemblies, are influenced by the type and position of substituents. For instance, different arrangements of molecules are observed in hydrated and anhydrous forms of these derivatives, showing the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in determining their physical properties (Boechat et al., 2014).

Chemical Properties Analysis

The chemical properties of triazolopyrimidine derivatives, including reactivity and tautomerization, are subjects of research interest. For instance, the study of imine-enamine tautomerism in dihydroazolopyrimidines reveals the impact of steric and electronic factors on the equilibrium positions of synthesized substances, highlighting the complexity of chemical behaviors in these compounds (Desenko et al., 1991).

Mecanismo De Acción

Direcciones Futuras

The [1,2,4]triazolo[1,5-a]pyrimidines, including “2-(4-morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine”, hold promise for future research due to their significant biological activities . Future research could focus on the development of new biologically active entities for the rational design and development of new target-oriented [1,2,4]triazolo[1,5-a]pyrimidine-based drugs for the treatment of various diseases .

Propiedades

IUPAC Name |

morpholin-4-yl-[5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N5O2/c18-17(19,20)13-10-12(11-4-2-1-3-5-11)21-16-22-14(23-25(13)16)15(26)24-6-8-27-9-7-24/h1-5,10H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELMOSUPGIMFQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NN3C(=CC(=NC3=N2)C4=CC=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-bromo-1-naphthyl)oxy]-N'-(4-methoxy-3-nitrobenzylidene)acetohydrazide](/img/structure/B5604745.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5604756.png)

![(3R)-3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5604757.png)

![4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B5604759.png)

![2-phenyl-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5604766.png)

![N-[(3S*,4R*)-4-hydroxytetrahydro-3-furanyl]-N-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5604788.png)

![3-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604789.png)

![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604807.png)

![[4-(5-phenoxy-2-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5604821.png)